

4-Bromophenoxytriisopropylsilane-13C6: A Technical Guide for Advanced Pharmaceutical Research

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Compound of Interest

Compound Name: 4-Bromophenoxytriisopropylsilane-13C6

Cat. No.: B15556112

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenoxytriisopropylsilane-13C6 is a stable isotope-labeled compound of significant utility in modern drug development and pharmacokinetic studies. The incorporation of six carbon-13 isotopes into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application in bioanalytical assays. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in a research setting.

Chemical Identity and Properties

4-Bromophenoxytriisopropylsilane-13C6 is the isotopically labeled analog of 4-Bromophenoxytriisopropylsilane. The six carbon atoms of the phenyl ring are replaced with carbon-13 isotopes. This labeling provides a mass increase of 6 Da compared to the unlabeled counterpart, which is ideal for use as an internal standard in mass spectrometry-based quantification, as it minimizes isotopic interference.

Physicochemical Data

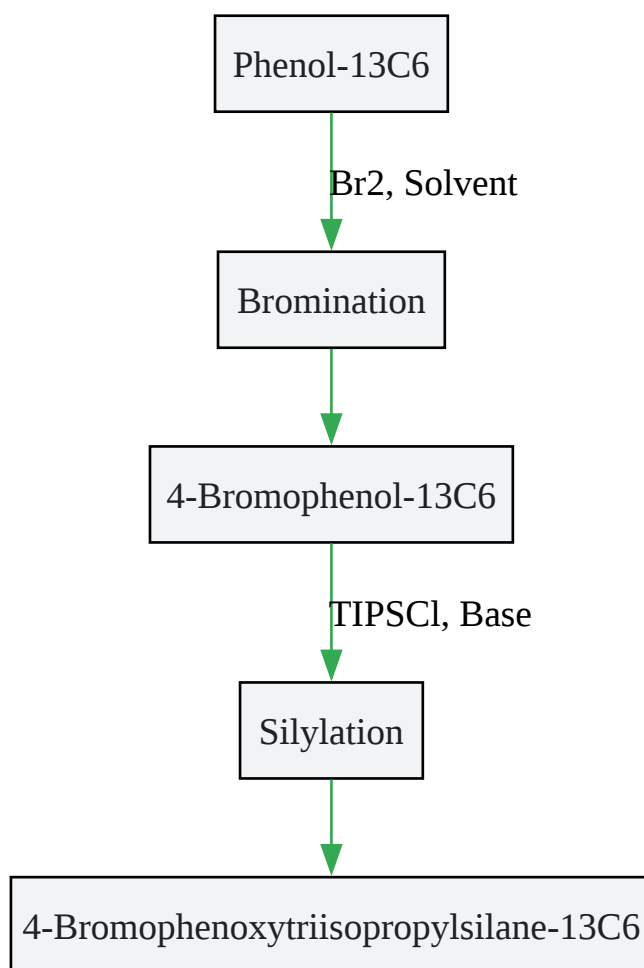
Property	Value	Reference
Chemical Formula	$^{13}\text{C}_6\text{C}_9\text{H}_{25}\text{BrOSi}$	[Product Listings]
Molecular Weight	335.30 g/mol	[Product Listings]
Appearance	Colorless Oil (predicted)	[General Knowledge]
Boiling Point	312.5 \pm 25.0 $^{\circ}\text{C}$ (predicted for unlabeled)	[Chemical Supplier Data]
Density	1.159 g/mL at 25 $^{\circ}\text{C}$ (predicted for unlabeled)	[Chemical Supplier Data]
Solubility	Soluble in Chloroform, Methanol (unlabeled)	[Chemical Supplier Data]
SMILES	<chem>CC(C)--INVALID-LINK--[13cH][13cH]1">Si(C(C)C)C(C)C</chem>	[Product Listings]
InChI	InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3/i7+1,8+1,9+1,10+1,14+1,15+1	[General Knowledge]

Synthesis and Manufacturing

While specific proprietary synthesis methods for **4-Bromophenoxytriisopropylsilane-13C6** are not publicly available, a feasible and robust synthetic route can be devised based on well-established organic chemistry principles. The synthesis involves two primary stages: the preparation of the $^{13}\text{C}_6$ -labeled precursor, 4-Bromophenol- $^{13}\text{C}_6$, followed by the silylation of the phenolic hydroxyl group.

Proposed Synthetic Pathway

The synthesis would logically start from commercially available Phenol- $^{13}\text{C}_6$, which is then brominated to produce 4-Bromophenol- $^{13}\text{C}_6$. This intermediate is subsequently reacted with triisopropylsilyl chloride to yield the final product.



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Caption: Proposed synthetic pathway for **4-Bromophenoxytriisopropylsilane-13C6**.

Experimental Protocols

Step 1: Synthesis of 4-Bromophenol-13C6

This procedure is adapted from established methods for the bromination of phenol.

- In a flask equipped with a stirrer and under an inert atmosphere, dissolve Phenol-13C6 (1 equivalent) in a suitable solvent (e.g., carbon disulfide or chloroform).
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture while maintaining the temperature.

- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
- Quench the reaction with a solution of sodium bisulfite.
- Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography or distillation to obtain 4-Bromophenol-13C6.

Step 2: Synthesis of **4-Bromophenoxytriisopropylsilane-13C6**

This silylation protocol is based on standard procedures for the protection of phenols.

- To a solution of 4-Bromophenol-13C6 (1 equivalent) in anhydrous dichloromethane, add imidazole (2 equivalents).
- Stir the mixture until all solids have dissolved.
- Slowly add triisopropylsilyl chloride (1.1 equivalents) to the solution at room temperature.
- Monitor the reaction by thin-layer chromatography until the starting material is consumed.
- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting oil by flash chromatography to yield **4-Bromophenoxytriisopropylsilane-13C6**.

Analytical Characterization

The identity and purity of **4-Bromophenoxytriisopropylsilane-13C6** are confirmed using standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.

Ion	Theoretical m/z
[M+H] ⁺	336.1138
[M+Na] ⁺	358.0957

Note: The theoretical m/z values are calculated for ¹³C₆C₉H₂₅⁷⁹BrOSi and may vary slightly based on instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The ¹³C labeling will result in complex splitting patterns in both the ¹H and ¹³C NMR spectra due to ¹H-¹³C and ¹³C-¹³C coupling.

Nucleus	Predicted Chemical Shift (δ)	Multiplicity
¹ H NMR		
Aromatic CH	6.8 - 7.4 ppm	Complex multiplets
Si-CH	~1.1 ppm	Septet
Si-CH-CH ₃	~1.0 ppm	Doublet
¹³ C NMR		
Aromatic C-O	~155 ppm	Multiplet
Aromatic C-Br	~114 ppm	Multiplet
Aromatic C-H	122 - 133 ppm	Multiplets
Si-CH	~18 ppm	Singlet
Si-CH-CH ₃	~12 ppm	Singlet

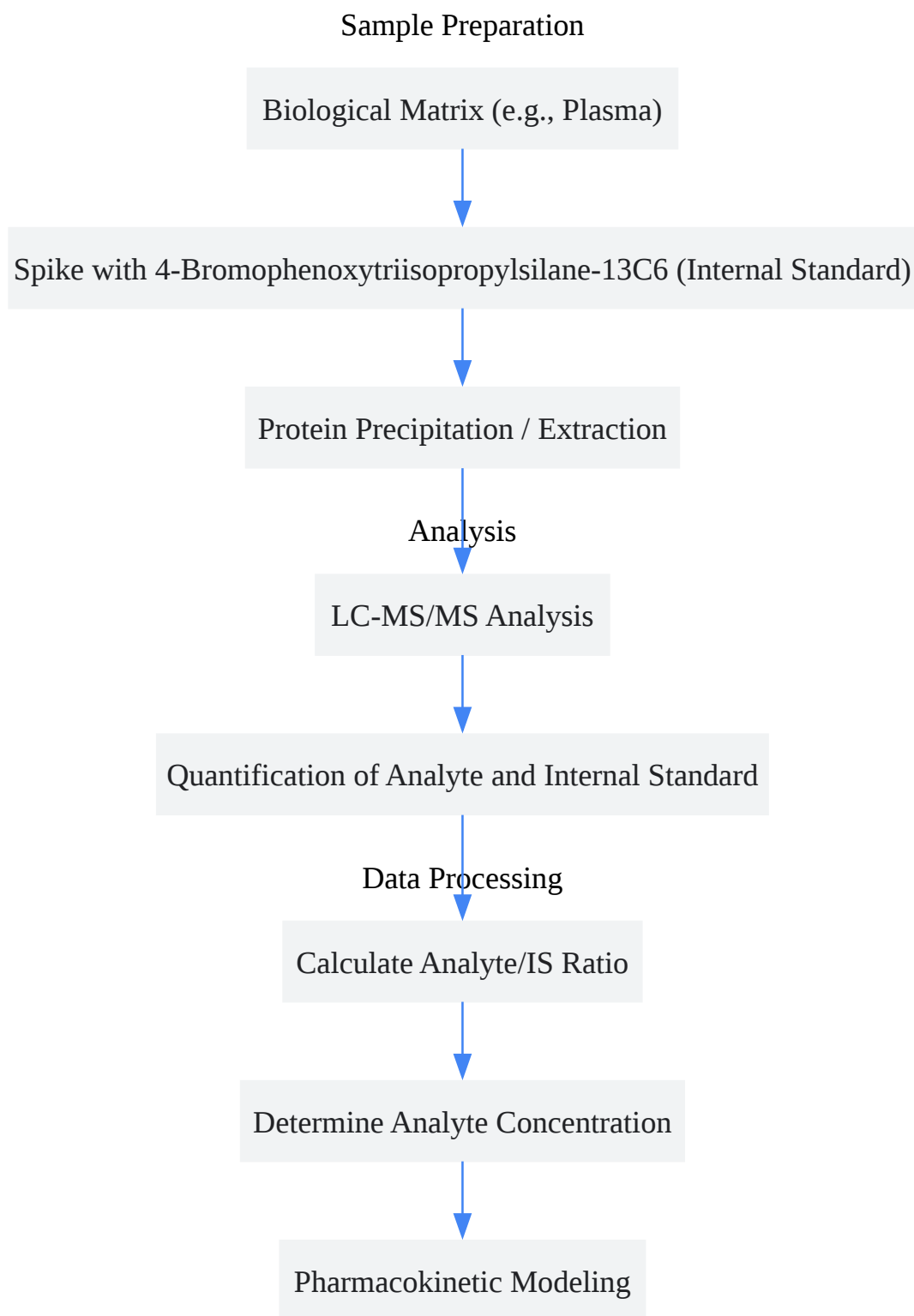
Applications in Drug Development

The primary application of **4-Bromophenoxytriisopropylsilane-13C6** is as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled internal standards are the gold standard for correcting for variability in sample preparation and instrument response.

Role in Pharmacokinetic Studies

In pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, accurate quantification of the drug in biological matrices (e.g., plasma, urine) is crucial. **4-Bromophenoxytriisopropylsilane-13C6** can be used as an internal standard for an analyte that is structurally similar or is a derivative of 4-bromophenol.

The workflow for a typical PK study using a stable isotope-labeled internal standard is as follows:



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Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Conclusion

4-Bromophenoxytriisopropylsilane-13C6 is a valuable tool for researchers in drug development. Its stable isotope label allows for highly accurate and precise quantification of analytes in complex biological matrices. The synthetic route is accessible through established chemical transformations, and its analytical profile is well-defined. By serving as an ideal internal standard, this compound enhances the reliability and robustness of pharmacokinetic and other bioanalytical studies, ultimately contributing to the successful development of new therapeutic agents.

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